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Compound of Interest

4-(Methylthio)phenyl
Compound Name:
isothiocyanate

Cat. No.: B098117

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
(Methylthio)phenyl isothiocyanate (CsH7NS2), a compound of interest in various chemical
and pharmaceutical research fields. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized
experimental protocols for these analytical techniques.

Chemical Structure and Properties

o |[UPAC Name: 1-isothiocyanato-4-(methylthio)benzene[1]
e Molecular Formula: CsH7NS2[1]

» Molecular Weight: 181.28 g/mol [2]

« CAS Number: 15863-41-9[1][3]

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-(Methylthio)phenyl
isothiocyanate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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H NMR (Proton NMR) Data

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
Ar-H (protons ortho to
~7.2-7.4 d 2H
-NCS)
Ar-H (protons ortho to
~7.1-7.3 d 2H
-SCH5)
~2.5 s 3H -SCHs

Note: The exact chemical shifts for the aromatic protons may overlap and appear as a complex
multiplet. The values provided are typical for a para-substituted benzene ring with these
functional groups.

13C NMR (Carbon-13 NMR) Data

Chemical Shift (6) ppm Assignment

~135-145 Ar-C (quaternary, attached to -SCHs)
~130-140 -N=C=S

~125-135 Ar-C (quaternary, attached to -NCS)
~125-130 Ar-CH (ortho to -NCS)

~120-125 Ar-CH (ortho to -SCHs)

~15 -SCHs

Note: The signal for the isothiocyanate carbon (-N=C=S) can sometimes be broad or have a
low intensity.[4][5]

Infrared (IR) Spectroscopy
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Frequency (cm™?) Intensity Vibrational Mode
~2100-2200 Strong, Sharp Asymmetric stretch of -N=C=S
~1600 Medium Aromatic C=C stretch

~1500 Medium Aromatic C=C stretch

para-disubstituted benzene C-
~820 Strong
H out-of-plane bend

Note: The strong and sharp absorption band in the 2100-2200 cm~1 region is highly
characteristic of the isothiocyanate functional group.[6]

Mass Spectrometry (MS)

mlz Relative Intensity (%) Assignment

181 High [M]* (Molecular lon)
166 Moderate [M - CHs]*

134 Moderate [M - SCHs]*

108 Moderate [C7HeS]H

Note: The fragmentation pattern of isothiocyanates can be complex, and the relative intensities
are approximate.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Instrument-specific parameters and sample preparation may require optimization.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-(Methylthio)phenyl
isothiocyanate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (o
= 0.00 ppm).
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 Instrumentation: Acquire the *H and 3C NMR spectra on a high-resolution NMR
spectrometer (e.g., 300 MHz or higher).

e 'H NMR Acquisition: Typical parameters include a 30-degree pulse angle, a relaxation delay
of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Use proton decoupling to simplify the spectrum. A larger number of
scans is typically required due to the lower natural abundance of 13C.

FT-IR Spectroscopy

o Sample Preparation (Solid):

o KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium
bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic

press.

o Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g.,
dichloromethane) and cast a thin film onto a KBr or NaCl plate.

e Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

» Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm™1).
Acquire a background spectrum of the empty sample holder or the KBr pellet without the
sample and subtract it from the sample spectrum.

Mass Spectrometry (GC-MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., dichloromethane, ethyl acetate).

e Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
e Gas Chromatography:

o Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
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o Injection: Inject a small volume (e.g., 1 pL) of the sample solution into the heated injection

port.

o Temperature Program: Start at a low oven temperature and gradually increase it to elute

the compound.

e Mass Spectrometry:
o lonization: Use Electron lonization (El) at a standard energy of 70 eV.
o Mass Analyzer: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 4-(Methylthio)phenyl isothiocyanate.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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